molecular formula C23H33NO2S B2766463 N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide CAS No. 681852-26-6

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide

Cat. No.: B2766463
CAS No.: 681852-26-6
M. Wt: 387.58
InChI Key: KTZXAXVCQQULFP-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of a benzenesulfonamide group attached to an adamantane and cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- typically involves the reaction of adamantanecarboxylic acid with appropriate sulfonamide derivatives. One common method includes the use of enamides as alkylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide moiety.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Common substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For instance, its role as a carbonic anhydrase IX inhibitor is well-documented, where it binds to the enzyme’s active site, preventing its normal function and leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved include interactions with the enzyme’s zinc ion and disruption of its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthalen-1-yl-ethyl)-benzenesulfonamide
  • N-Adamantan-1-yl-benzamide
  • N-Adamantan-1-yl-4-methyl-benzamide
  • N-Adamantan-1-yl-2,4-dichloro-benzamide

Uniqueness

N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide stands out due to its unique combination of the adamantane and cyclohexyl groups, which confer distinct steric and electronic properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2S/c25-27(26,22-8-6-21(7-9-22)20-4-2-1-3-5-20)24-16-23-13-17-10-18(14-23)12-19(11-17)15-23/h6-9,17-20,24H,1-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXAXVCQQULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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